(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone
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Overview
Description
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone
is an organic compound with the molecular formula C18H13ClFNO3
. It has a molecular weight of 345.75
. This compound has gained significant attention in the field of scientific research due to its potential applications across various industries.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like boiling point, melting point, solubility, and reactivity. Unfortunately, the available resources do not provide specific information on these properties for this compound .Scientific Research Applications
The compound (4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone is a specialized chemical that may have several scientific research applications. Below are some potential applications based on the available information:
Antiproliferative Agent
This compound could be used in the synthesis of derivatives with antiproliferative activities against human cancer cell lines, as suggested by research on similar quinazoline derivatives .
Synthetic Intermediate
It may serve as a synthetic intermediate in the preparation of epidermal growth factors .
Gastrointestinal Stromal Tumors Treatment
There’s a possibility that related compounds play a role in the management of patients with gastrointestinal stromal tumors .
Organic Synthesis
The compound might be involved in organic synthesis and preparation of bulk drug intermediates .
Chemical Research
It could be used for various chemical research purposes, including the study of its structure, properties, and spectra .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the c-KIT kinase . The c-KIT kinase is a type of protein kinase that plays a crucial role in cell signaling, growth, and differentiation .
Mode of Action
The compound acts as a type II c-KIT kinase inhibitor . It binds to the kinase, inhibiting its activity and thereby disrupting the signaling pathways it mediates . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound primarily affects the c-KIT mediated signaling pathways . These pathways are involved in various cellular processes, including cell growth and survival. By inhibiting c-KIT kinase, the compound disrupts these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include the strong inhibition of cell proliferation and the induction of apoptosis . These effects are primarily observed in cells that rely on c-KIT mediated signaling pathways for growth and survival .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . It’s noted that the compound is insoluble in water , which could influence its pharmacokinetic properties and therapeutic efficacy. Furthermore, the compound should be stored in a cool place, away from oxidizing agents for stability .
properties
IUPAC Name |
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3/c1-23-15-7-12-14(8-16(15)24-2)21-9-13(17(12)19)18(22)10-3-5-11(20)6-4-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNADIDPYPTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)C3=CC=C(C=C3)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone |
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